
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide, also known as FL118, is a novel anticancer drug candidate that has been developed in recent years. It is a small molecule drug that has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide exerts its anticancer effects by targeting multiple signaling pathways that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins, including MDM2, XIAP, and Bcl-2, which are overexpressed in many types of cancer and contribute to cancer cell survival. This compound also inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and is a target of several other anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination. In addition, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile in clinical use.
実験室実験の利点と制限
One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one limitation of this compound for lab experiments is that it is a relatively new drug candidate and its mechanism of action is not yet fully understood. Further research is needed to elucidate its mechanism of action and optimize its use in clinical settings.
将来の方向性
There are several future directions for research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide. One area of research is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of research is to optimize its use in combination therapy with other anticancer drugs. In addition, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a novel anticancer drug candidate, and further research is needed to fully realize its potential.
合成法
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide involves several steps, including the preparation of the intermediate 5-fluoropyrimidine-2-carboxylic acid, which is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexyl carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with morpholine to form the final product, this compound.
科学的研究の応用
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has shown promising results in preclinical studies, demonstrating potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination.
特性
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCTBRKKRCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2976937.png)
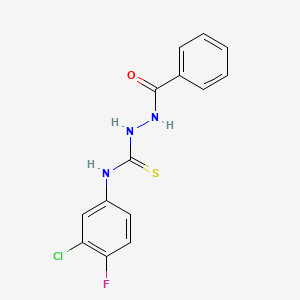
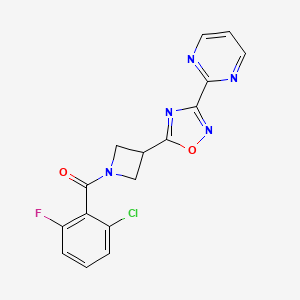
![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)
![N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2976945.png)

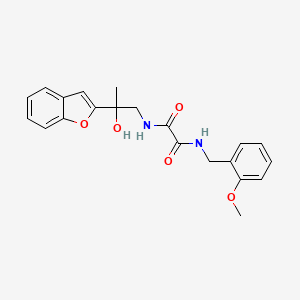

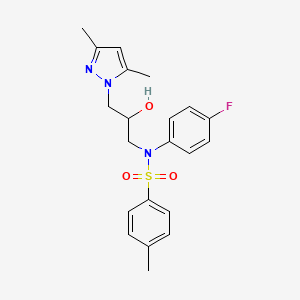
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2976951.png)
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
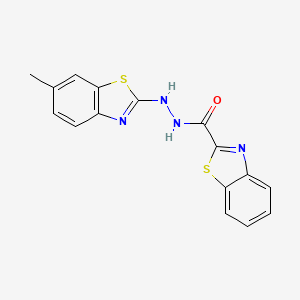

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)
